

A Technical Guide to 2-amino-6-methoxybenzene-1-thiol and Its Isomers

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Compound of Interest

Compound Name: 2-amino-6-methoxybenzene-1-thiol

Cat. No.: B6161503

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This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the chemical properties and synthesis of aminomethoxy-substituted benzene-thiols. Due to the limited availability of specific data for **2-amino-6-methoxybenzene-1-thiol**, this document provides a detailed overview of its nomenclature, alongside comprehensive data and experimental protocols for its closely related and more extensively documented isomer, 2-amino-5-methoxybenzenethiol.

IUPAC Nomenclature and Synonyms

Target Compound: **2-amino-6-methoxybenzene-1-thiol**

The systematic IUPAC name for the specified compound is 2-amino-6-methoxybenzenethiol. Searches across major chemical databases and supplier catalogs did not yield a dedicated entry, CAS number, or a list of common synonyms for this specific positional isomer, suggesting it is not a commercially available or widely studied compound.

Isomer: 2-amino-5-methoxybenzene-1-thiol

In contrast, the isomer 2-amino-5-methoxybenzene-1-thiol is well-documented.

- IUPAC Name: 2-amino-5-methoxybenzenethiol[1]

- Synonyms: 2-Amino-5-methoxythiophenol, 5-Methoxy-2-aminobenzenethiol, 2-Mercapto-4-methoxyaniline
- CAS Number: 6274-29-9[1]

Physicochemical Data

Quantitative data for **2-amino-6-methoxybenzene-1-thiol** is not readily available. The following table summarizes the computed and experimental properties for its isomer, 2-amino-5-methoxybenzenethiol, and a common synthetic precursor, 2-amino-6-methoxybenzothiazole, for comparative purposes.

Property	2-amino-5-methoxybenzenethiol[1]	2-amino-6-methoxybenzothiazole[2]
Molecular Formula	C ₇ H ₉ NOS	C ₈ H ₈ N ₂ OS
Molecular Weight	155.22 g/mol	180.23 g/mol
IUPAC Name	2-amino-5-methoxybenzenethiol	6-methoxy-1,3-benzothiazol-2-amine
CAS Number	6274-29-9	1747-60-0
Appearance	-	Fine off-white to light tan powder
Melting Point	-	165-167 °C
Boiling Point	-	Decomposes at 240 °C (464 °F)
Topological Polar Surface Area	36.3 Å ²	76.4 Å ²
Hydrogen Bond Donor Count	2	2
Hydrogen Bond Acceptor Count	3	4

Experimental Protocols

While no specific experimental protocols for **2-amino-6-methoxybenzene-1-thiol** were found, a detailed method for the synthesis of its isomer, 2-amino-5-methoxythiophenol, has been documented. This procedure involves the hydrolysis of 2-amino-6-methoxybenzothiazole.

Protocol: Synthesis of 2-amino-5-methoxythiophenol[3]

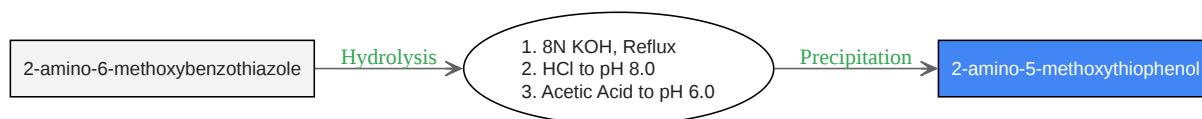
This protocol details the base-catalyzed hydrolysis of 2-amino-6-methoxybenzothiazole to yield 2-amino-5-methoxythiophenol.

- Materials:
 - 2-amino-6-methoxybenzothiazole (750 g)
 - 8N Potassium Hydroxide (KOH) solution (1.3 L)
 - Concentrated Hydrochloric Acid (HCl)
 - Acetic Acid
 - Water
- Procedure:
 - A solution of 8N potassium hydroxide (1.3 L) is charged into a suitable reaction vessel equipped for stirring and reflux.
 - 2-amino-6-methoxybenzothiazole (750 g) is added to the stirred KOH solution.
 - The mixture is heated to reflux and maintained overnight.
 - After the reaction is complete, the resulting solution is cooled.
 - The solution is neutralized first by the addition of concentrated HCl to achieve a pH of 8.0.
 - Further neutralization is carried out by adding acetic acid until a pH of 6.0 is reached, causing the product to precipitate.
 - The precipitate is collected by filtration and washed with water.

- The resulting product, 2-amino-5-methoxythiophenol, is obtained and can be used immediately for subsequent reactions.

Visualized Synthetic Pathway

The following diagram illustrates the experimental workflow for the synthesis of 2-amino-5-methoxythiophenol from its benzothiazole precursor.



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Caption: Synthetic pathway for 2-amino-5-methoxythiophenol.

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References

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